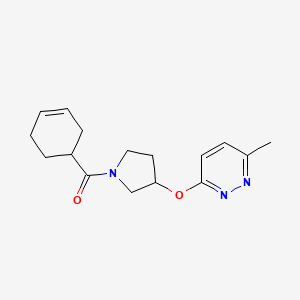

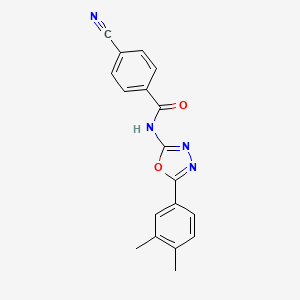

Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their applications, which can be used to infer potential properties and uses for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include cycloadditions, as seen in the stereospecific synthesis of pyrrolidines. These reactions are highly diastereo- and regioselective, leading to products with defined stereochemistry . Additionally, Prins-type cyclization reactions catalyzed by hafnium triflate have been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, indicating that similar catalytic methods could potentially be applied to the synthesis of "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" .

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic methods and confirmed by X-ray diffraction (XRD) studies. For instance, the crystal and molecular structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was characterized and confirmed by XRD, which revealed intermolecular hydrogen bonding . This suggests that similar analytical techniques could be employed to determine the molecular structure of "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone."

Chemical Reactions Analysis

The reactivity of a compound like "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" can be inferred from related structures. For example, iridium complexes with cyclohexenone ligands have been synthesized and characterized, showing extended absorption response and beneficial properties for electron injection in dye-sensitized solar cells (DSSC) . This indicates that the compound may also participate in photochemical reactions or could be used in materials science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The iridium complexes mentioned earlier displayed an absorption response near 550 nm and an emission peak near 680 nm, which are important parameters for their application in DSSCs . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, can be predicted based on the functional groups present in the compound and their interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

The study of cyclohexene derivatives encompasses various synthetic approaches to enhance their application in scientific research. For example, the preparation and characterization of 3-Oxocyclohex-1-ene-1-carbonitrile highlight the importance of cyclohexene structures in synthetic organic chemistry, providing a basis for further modifications and applications in material science and drug development (J. Lujan-Montelongo & F. Fleming, 2014).

Catalytic Processes

Catalytic processes involving cyclohexene derivatives are pivotal in the construction of complex molecular architectures. The gold-catalyzed cycloisomerizations of ene-ynamides, for instance, demonstrate the versatility of cyclohexene frameworks in facilitating the formation of carbonyl compounds and methanopyrrolidine subunits, showcasing the potential for creating diverse bioactive molecules with enhanced pharmacological properties (S. Couty, C. Meyer, & J. Cossy, 2009).

Biological Evaluation

The condensation reactions involving cyclohexene derivatives also reveal their potential in biological applications. Research dedicated to the unexpected products from condensation reactions has led to the discovery of compounds with significant antifungal activity, highlighting the therapeutic potential of cyclohexene-based compounds in antimicrobial and antifungal research (R. Rusnac et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure analysis of cyclohexene derivatives provides insights into their chemical behavior and interaction patterns. Studies on co-crystals of cyclohexene components have shed light on their structural versatility, offering valuable information for the design of materials with specific physical and chemical properties (M. Percino et al., 2007).

Mechanistic Insights

Investigating the mechanisms of reactions involving cyclohexene derivatives contributes to a deeper understanding of their reactivity and potential applications in synthetic chemistry. The multicomponent reactions of l-proline with cyclohexene structures, leading to the formation of unique polyheterocyclic systems, exemplify the complexity and potential of cyclohexene derivatives in creating novel compounds with potential pharmacological applications (Jun‐Jie Cao et al., 2019).

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-7-8-15(18-17-12)21-14-9-10-19(11-14)16(20)13-5-3-2-4-6-13/h2-3,7-8,13-14H,4-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQYWPOOIIELOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)